molecular formula C9H11N3 B166821 (1S)-1-(1H-benzimidazol-2-yl)ethanamine CAS No. 135875-04-6

(1S)-1-(1H-benzimidazol-2-yl)ethanamine

Cat. No.: B166821
CAS No.: 135875-04-6
M. Wt: 161.2 g/mol
InChI Key: NXSULSSADMIWQD-LURJTMIESA-N
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Description

(1S)-1-(1H-benzimidazol-2-yl)ethanamine: is a chiral compound with a benzimidazole moiety attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Chiral Amine Introduction: The chiral ethanamine group is introduced via asymmetric synthesis or chiral resolution techniques. This step often involves the use of chiral catalysts or reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine or amide derivatives.

    Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

(1S)-1-(1H-benzimidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzimidazol-2-yl)ethanamine: Lacks the chiral center, making it a racemic mixture.

    1-(1H-benzimidazol-2-yl)propanamine: Has a longer alkyl chain, which may affect its reactivity and biological activity.

    1-(1H-benzimidazol-2-yl)butanamine: Further extended alkyl chain, potentially altering its properties.

Uniqueness

(1S)-1-(1H-benzimidazol-2-yl)ethanamine is unique due to its chiral center, which can lead to enantioselective interactions with biological targets. This stereochemistry can significantly influence its pharmacological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSULSSADMIWQD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925689-54-9
Record name (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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